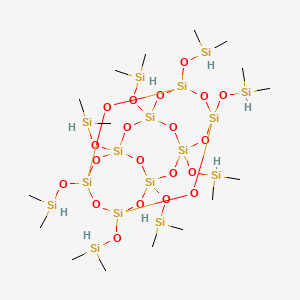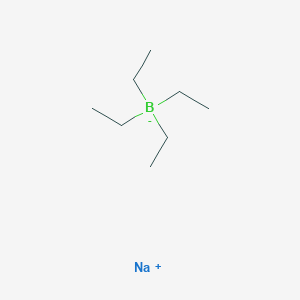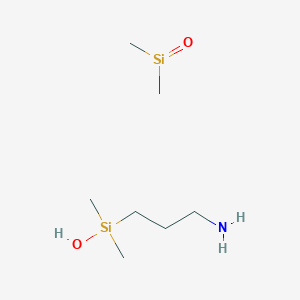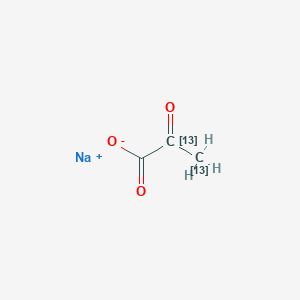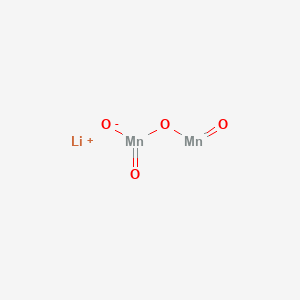
lithium;oxido-oxo-(oxomanganiooxy)manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of lithium;oxido-oxo-(oxomanganiooxy)manganese typically involves the following steps:
Solid-State Reaction: This method involves mixing lithium carbonate (Li₂CO₃) and manganese dioxide (MnO₂) in stoichiometric amounts.
Hydrothermal Synthesis: This method involves the reaction of lithium hydroxide (LiOH) and manganese acetate (Mn(CH₃COO)₂) in an aqueous solution under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the solid-state reaction method is commonly used due to its simplicity and scalability. The raw materials are mixed in large reactors and heated in rotary kilns to achieve the desired product. The hydrothermal method is also used but is more suitable for producing high-purity materials for specialized applications .
Types of Reactions:
Oxidation-Reduction Reactions: this compound undergoes redox reactions during the charge and discharge cycles of lithium-ion batteries.
Intercalation/De-intercalation Reactions: Lithium ions intercalate into and de-intercalate from the manganese oxide lattice during battery operation.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen (O₂) and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reducing Agents: Lithium metal (Li) and lithium salts (e.g., LiPF₆) are used as reducing agents in battery electrolytes.
Major Products Formed:
Lithium Manganese Oxide (LiMn₂O₄): Formed during the intercalation of lithium ions.
Manganese Dioxide (MnO₂): Formed during the de-intercalation of lithium ions.
Aplicaciones Científicas De Investigación
Lithium;oxido-oxo-(oxomanganiooxy)manganese has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of lithium;oxido-oxo-(oxomanganiooxy)manganese in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions into the manganese oxide lattice. During charging, lithium ions are extracted from the lattice, causing the manganese ions to be oxidized from Mn³⁺ to Mn⁴⁺. During discharging, lithium ions are reinserted into the lattice, reducing the manganese ions back to Mn³⁺ .
Comparación Con Compuestos Similares
Lithium Cobalt Oxide (LiCoO₂): Another commonly used cathode material in lithium-ion batteries.
Lithium Iron Phosphate (LiFePO₄): Known for its excellent thermal stability and safety but has a lower energy density compared to lithium;oxido-oxo-(oxomanganiooxy)manganese.
Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO₂): Offers a balance between energy density, cost, and safety but is more complex to synthesize.
Uniqueness: this compound stands out due to its cost-effectiveness, non-toxicity, and high thermal stability. Its three-dimensional spinel structure allows for high rate capability and better performance in high-power applications .
Propiedades
IUPAC Name |
lithium;oxido-oxo-(oxomanganiooxy)manganese |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.2Mn.4O/q+1;;;;;;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXXBCXTUVRROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Mn](=O)O[Mn]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[O-][Mn](=O)O[Mn]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiMn2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B7801957.png)

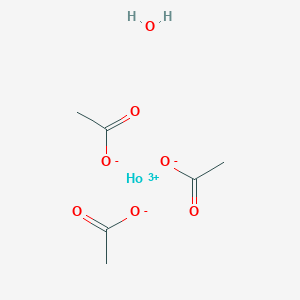
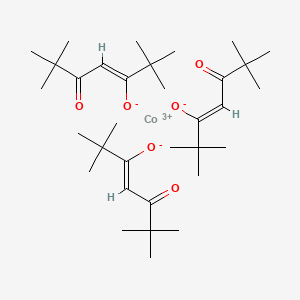
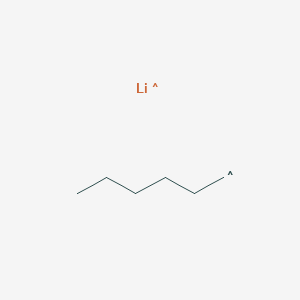
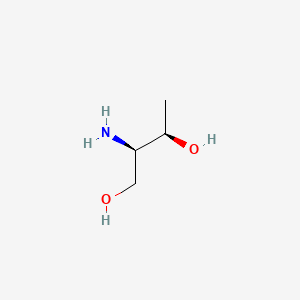
![[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B7801990.png)
![D-arabino-Hex-1-enitol, 1,5-anhydro-2-deoxy-6-O-[(1,1-dimethylethyl)dimethylsilyl]-, 3,4-diacetate](/img/structure/B7801997.png)
